Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This multicomponent reaction typically involves a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., 3-methoxybenzaldehyde), and urea or thiourea under acidic conditions . The compound features a tetrahydropyrimidine core substituted with a 3-methoxyphenyl group at position 4, a methyl group at position 6, and an ethoxycarbonyl moiety at position 3. Its structure is characterized by planar geometry and hydrogen-bonding interactions between the carbonyl oxygen and NH groups of the pyrimidine ring, as observed in related DHPM derivatives .
Properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-21-14(18)12-9(2)16-15(19)17-13(12)10-6-5-7-11(8-10)20-3/h5-8,13H,4H2,1-3H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVSQWTTXQPMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 123629-42-5) is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
- Synonyms : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to inhibit certain enzymatic activities and modulate cellular pathways.
Inhibitory Effects
- Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in inflammatory processes. For instance, it has been shown to inhibit lipoxygenase (ALOX15), which plays a crucial role in the metabolism of arachidonic acid into pro-inflammatory mediators .
- Antioxidant Activity : The presence of the methoxy group in its structure is believed to enhance its antioxidant properties. Studies have demonstrated that compounds with similar structural features can scavenge free radicals and reduce oxidative stress in cells .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against ALOX15 with IC50 values indicating potent effects compared to standard inhibitors .
- Cellular Assays : Cellular studies have shown that treatment with this compound leads to a reduction in inflammatory cytokines in cultured macrophages. This suggests a potential application in treating inflammatory diseases .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 290.31 g/mol |
| IC50 (ALOX15 Inhibition) | [Specific value from studies] |
| Antioxidant Activity | High (based on structural analysis) |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. Ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized and tested for its efficacy against various bacterial strains. In vitro studies suggest that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies show that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. This makes it a subject of interest for further research in cancer therapeutics .
Biginelli Reaction
This compound is often synthesized via the Biginelli reaction—a well-known multicomponent reaction that produces dihydropyrimidinones. This method allows for the efficient synthesis of this compound from readily available starting materials, highlighting its utility in organic synthesis .
Synthesis of Analogues
The compound serves as a precursor in the synthesis of various analogues with modified substituents on the phenyl ring or the pyrimidine core. These analogues are being explored for enhanced biological activities and improved pharmacokinetic properties .
Computational Chemistry
Recent theoretical studies have employed density functional theory (DFT) to investigate the electronic properties of this compound. These studies provide insights into its molecular orbital characteristics and reactivity patterns, which are crucial for understanding its behavior in biological systems .
Spectroscopic Analysis
Experimental techniques such as UV-Visible spectroscopy and NMR have been used to characterize the compound's structure and confirm its purity. The correlation between theoretical predictions and experimental data enhances our understanding of the compound's properties .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of DHPM Derivatives
Key Observations:
Substituent Electronic Effects :
- The 3-methoxyphenyl group in the target compound provides meta-substitution, reducing symmetry compared to para-substituted analogs (e.g., 4-methoxyphenyl in ). This may influence intermolecular interactions in crystal packing or binding to biological targets.
- Thioxo derivatives (C=S) exhibit altered hydrogen-bonding capabilities and redox properties compared to oxo (C=O) analogs .
Synthetic Protocols :
- The target compound and its analogs are synthesized via the Biginelli reaction, but conditions vary. For example, CuCl₂·2H₂O catalysis is used for fluorophenyl derivatives , while solvent-free fusion at 120°C is employed for bromophenyl-thioxo analogs .
- Reaction times range from 2 hours (imidazo-thiazolyl derivatives ) to overnight (hydroxyphenyl analogs ), affecting yields and purity.
Bioactivity Trends: Anticancer Potential: Furan-2-yl and imidazo-thiazolyl derivatives show promise as mitotic kinesin Eg5 inhibitors . Antioxidant Activity: Thioxo derivatives (e.g., 2-thioxo-1,2,3,4-tetrahydropyrimidines) exhibit radical scavenging activity, with IC₅₀ values as low as 0.6 mg/mL . Solubility and Lipophilicity: Hydroxyphenyl and methoxyphenyl derivatives are more polar than bromophenyl or thienyl analogs, influencing pharmacokinetic profiles .
Crystallographic and Spectral Data
Table 2: Physical and Spectral Properties
†Inferred from analogous 4-hydroxy-3-methoxyphenyl derivative .
Pharmacological and Industrial Relevance
- Anticancer Agents: Imidazo-thiazolyl DHPMs demonstrate nanomolar activity against cancer cell lines, attributed to their planar heterocyclic systems .
- Antioxidants : Thioxo derivatives show moderate reducing power, suggesting utility in oxidative stress mitigation .
- Catalyst Development : Copper-based catalysts (e.g., CuCl₂·2H₂O) improve yields in fluorophenyl DHPM synthesis, highlighting the role of transition metals in optimizing Biginelli reactions .
Q & A
Basic: How can researchers optimize the synthesis of ethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
Methodological Answer:
The Biginelli reaction is a standard approach for synthesizing tetrahydropyrimidinones. Key parameters include:
- Catalysts : Concentrated HCl (0.1–0.2 mol%) or silica-supported L-pyrrolidine-2-carboxylic acid sulfate (0.212 g per mmol aldehyde) for improved yields .
- Solvents : Ethanol or glacial acetic acid for cyclization, with dichloromethane (DCM) for thiomorpholine side-chain modifications .
- Temperature : Reflux conditions (70–80°C) for 3–10 hours, depending on substituent reactivity .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with higher yields (78–85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
